Empagliflozin-d4

Bioanalytical method validation LC-MS/MS Pharmacokinetics

Bioanalytical labs face quantification bias when using non-deuterated or structurally dissimilar internal standards for empagliflozin LC-MS/MS assays. Empagliflozin-d4 eliminates this variability through a consistent +4 Da mass shift, ensuring unequivocal chromatographic separation. • Achieves intra-/inter-batch precision <3.7% CV across 1.5-500 ng/mL in human plasma • Enables UPLC-MS/MS methods with ≤3.0 min run times for >200 samples/day throughput • Validated cross-species (rat/human plasma) for seamless preclinical-to-clinical method transfer

Molecular Formula C23H27ClO7
Molecular Weight 454.9 g/mol
Cat. No. B15133737
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEmpagliflozin-d4
Molecular FormulaC23H27ClO7
Molecular Weight454.9 g/mol
Structural Identifiers
SMILESC1COCC1OC2=CC=C(C=C2)CC3=C(C=CC(=C3)C4C(C(C(C(O4)CO)O)O)O)Cl
InChIInChI=1S/C23H27ClO7/c24-18-6-3-14(23-22(28)21(27)20(26)19(11-25)31-23)10-15(18)9-13-1-4-16(5-2-13)30-17-7-8-29-12-17/h1-6,10,17,19-23,25-28H,7-9,11-12H2/t17-,19+,20+,21-,22+,23-/m0/s1/i1D,2D,4D,5D
InChIKeyOBWASQILIWPZMG-CPTKLOLCSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Empagliflozin-d4 Procurement Guide


Empagliflozin-d4 (CAS 2749293-95-4; BI 10773-d4) is a stable isotope-labeled analog of the selective sodium-glucose cotransporter-2 (SGLT2) inhibitor empagliflozin, featuring four deuterium atoms incorporated into the phenyl ring of the tetrahydrofuran-3-yloxyphenyl moiety [1]. With a molecular formula of C23H23D4ClO7 and molecular weight of 454.93 g/mol, this deuterated compound is primarily employed as an internal standard (IS) in liquid chromatography–tandem mass spectrometry (LC–MS/MS) and gas chromatography–mass spectrometry (GC–MS) assays for the accurate quantification of empagliflozin in biological matrices [2]. The deuterium labeling provides a consistent +4 Da mass shift relative to the native analyte (m/z 451 → 455 for the common product ion), enabling unequivocal chromatographic differentiation and compensation for matrix effects and ionization variability [3].

1 Stable isotope-labeled internal standard for empagliflozin LC-MS/MS bioanalysis
2 Deuterated (+4 Da) for unequivocal chromatographic differentiation
3 Co-eluting behavior supports matrix effect compensation in biological research matrices

Empagliflozin-d4 Generic Substitution Risks


Stable isotope-labeled internal standards cannot be freely interchanged with unlabeled structural analogs or alternative isotopologues without compromising assay fidelity. The deuterium substitution pattern in Empagliflozin-d4—specifically positioned on the phenyl ring of the phenoxy group rather than on exchangeable heteroatoms—ensures label stability under typical bioanalytical conditions . In contrast, structural analogs (e.g., dapagliflozin or canagliflozin used as IS) exhibit differential extraction recovery and ionization efficiency due to physicochemical dissimilarity, introducing systematic bias that cannot be fully corrected during data processing [1]. Among isotopologues, 13C6-labeled empagliflozin (+6 Da) offers enhanced resistance to hydrogen-deuterium exchange but commands a higher synthetic cost and may not be commercially stocked in quantities required for large-scale studies . Non-deuterated empagliflozin fails entirely as an IS due to the absence of a mass shift, rendering it indistinguishable from the analyte in MS detection. The following evidence substantiates why Empagliflozin-d4 represents a balanced, validated choice for bioanalytical method development.

Structural analog IS Dapagliflozin or canagliflozin may shift extraction recovery and ionization efficiency, introducing bias.
Non-deuterated analyte Empagliflozin without isotopic label fails as IS due to absence of mass shift in MS detection.
13C6 isotopologue May offer marginal separation improvement but with higher procurement cost and uncertain stock availability.

Empagliflozin-d4 Performance Evidence


Precision vs. Structural Analog Internal Standards

In a validated HPLC–MS/MS method for simultaneous determination of empagliflozin and linagliptin in rat plasma, Empagliflozin-d4 was employed as the internal standard. The method achieved intra-day and inter-day relative standard deviation (RSD) values below 3.83% across the linear range of 25.14–985.26 ng/mL for empagliflozin [1]. By comparison, a parallel study using nevirapine—a structurally unrelated internal standard—for empagliflozin quantification in human plasma reported a higher calibration range lower limit of quantitation (LLOQ) and did not demonstrate the same degree of matrix effect compensation, reflecting the inherent advantage of stable isotope-labeled internal standards (SIL-IS) over structural analog IS approaches [2].

Precision (RSD)
Cross-study comparable
Empagliflozin-d4 IS RSD ≤3.83% (25.14–985.26 ng/mL, rat plasma HPLC-MS/MS)
Structural analog IS (Nevirapine) Higher LLOQ; matrix effect compensation not demonstrated
Supports method precision review
Inter-study comparison; rat plasma method
Bioanalytical method validation LC-MS/MS Pharmacokinetics

Matrix Effect Correction in Human Plasma Assays

A bioanalytical method using Empagliflozin-d4 as the deuterated internal standard for empagliflozin quantification in human plasma demonstrated intra-batch and inter-batch precision (CV%) of less than 3.7% across the validated calibration range of 1.500–500.000 ng/mL [1]. This level of precision was achieved using electrospray ionization in positive mode and protein precipitation sample preparation. In contrast, methods employing non-isotope-labeled internal standards for empagliflozin in human plasma typically exhibit higher variability due to incomplete correction of ion suppression or enhancement effects arising from endogenous plasma components [2].

Matrix effect correction
Class-level inference
Intra-/inter-batch CV ≤3.7% over 1.500–500.000 ng/mL (human plasma LC-MS/MS)
Supports bioanalytical method context in human plasma research matrices
Non-isotope-labeled IS methods may show higher variability
Bioequivalence Human plasma LC-MS/MS validation

High-Throughput Multi-Analyte Quantification

In a validated UPLC–ESI-MS/MS method for simultaneous estimation of metformin and empagliflozin in human plasma, Empagliflozin-d4 served as the internal standard for empagliflozin (MRM transition m/z 455.43 → 75.05), while Metformin-d6 served as the IS for metformin [1]. The method achieved linearity for empagliflozin over 2.0–250.0 ng/mL with a total run time not exceeding 3.0 minutes. By comparison, methods lacking a SIL-IS for empagliflozin require extended chromatographic separation to resolve analyte from matrix interferences, reducing daily sample throughput [2].

Method throughput
Cross-study comparable
2.0–250.0 ng/mL linear; ≤3.0 min run time (>200 samples/day) with SIL-IS
Supports high-throughput PK bioanalysis research
UPLC-MS/MS; multi-analyte with metformin
UPLC-MS/MS Therapeutic drug monitoring Multi-analyte assay

Matched Extraction Recovery and Matrix Factor

In a validated mixed-mode SPE-LC–MS/MS method for empagliflozin and linagliptin determination in human plasma, Empagliflozin-d4 exhibited extraction recovery and matrix factor profiles closely matching those of the native analyte [1]. Post-column infusion MRM chromatograms confirmed that the matrix effect on empagliflozin ionization was not significant when Empagliflozin-d4 was used for normalization. This co-eluting behavior and matched recovery are essential for accurate quantification and are characteristic of properly designed SIL-IS [1]. In contrast, structurally related internal standards (e.g., dapagliflozin) show differential recovery due to distinct logP values and protein binding, introducing bias that cannot be fully corrected [2].

Matched recovery
Head-to-head comparison
Empagliflozin-d4 Near-identical extraction recovery; matrix effect not significant
Structural analog IS (Dapagliflozin) Differential recovery due to logP/protein binding differences
Preserves quantification accuracy across diverse plasma lots
Mixed-mode SPE-LC-MS/MS; co-eluting MRM transitions
Matrix effect Extraction recovery Method validation

Mass Separation and Low Isotopic Overlap

The selected reaction monitoring (MRM) transition for Empagliflozin-d4 (m/z 455.19 → 71.12) provides a +4 Da mass shift relative to the native empagliflozin transition (m/z 451.15 → 71.12), enabling baseline resolution in the mass spectrometer without requiring chromatographic separation of the isotopologues [1]. The +4 Da difference exceeds the minimum recommended +3 Da for small-molecule SIL-IS, ensuring negligible isotopic overlap from the M+2 and M+4 natural abundance isotopes of the unlabeled analyte . Empagliflozin-13C6 provides a +6 Da shift, which offers marginally better separation but with higher synthetic complexity and cost .

Mass shift
Class-level inference
+4 Da (m/z 455 vs. 451); exceeds +3 Da minimum for small-molecule SIL-IS
Balances isotopic separation and procurement cost
13C6 offers +6 Da at higher synthetic complexity
MRM Mass spectrometry Isotopic purity

Cross-Species and Multi-Analyte Validation

Empagliflozin-d4 has been successfully validated as an internal standard in three distinct bioanalytical matrices and method configurations: (1) rat plasma with simultaneous empagliflozin/linagliptin quantification [1]; (2) human plasma with simultaneous empagliflozin/metformin quantification [2]; and (3) human plasma for single-analyte empagliflozin quantification in bioequivalence studies [3]. This breadth of validation across species and method complexity exceeds the validation scope typically reported for alternative SIL-IS options such as Empagliflozin-d8 or Empagliflozin-13C6, for which fewer peer-reviewed applications are documented.

Cross-species validation
Cross-study comparable
≥3 validated LC-MS/MS methods across rat and human plasma, single-/multi-analyte configurations
Supports method-transfer feasibility
Fewer documented applications for d8 or 13C6 alternatives
Cross-species validation Multi-analyte Method robustness

Empagliflozin-d4 Application Scenarios


Bioequivalence and Pharmacokinetic Precision Studies

Empagliflozin-d4 is optimally deployed in bioequivalence and pharmacokinetic studies where method precision must meet or exceed FDA/EMA bioanalytical guidance (typically ≤15% CV at all concentration levels except LLOQ where ≤20% is acceptable). The validated method achieving intra-batch and inter-batch precision below 3.7% CV over a 1.500–500.000 ng/mL calibration range in human plasma [1] directly supports this application, ensuring that pharmacokinetic parameters (Cmax, AUC) are estimated with minimal analytical variability.

High-Throughput Multi-Analyte Therapeutic Drug Monitoring

For laboratories conducting simultaneous quantification of empagliflozin alongside metformin or linagliptin in patient plasma, Empagliflozin-d4 enables UPLC–MS/MS methods with run times ≤3.0 minutes and linear dynamic ranges spanning two orders of magnitude (2.0–250.0 ng/mL for empagliflozin) [2]. This throughput capacity (>200 samples per day) makes Empagliflozin-d4 the IS of choice for therapeutic drug monitoring programs and large-scale clinical trial sample analysis.

Cross-Species Pharmacokinetic Bridging Studies

Researchers conducting preclinical-to-clinical translational studies benefit from Empagliflozin-d4's demonstrated validation across both rat and human plasma [REFS-1, REFS-3]. This cross-species applicability eliminates the need to source or validate different IS materials for each species, streamlining method transfer and ensuring consistent quantification across the development continuum.

Cost-Balanced Isotopic Separation Method

Empagliflozin-d4's +4 Da mass shift exceeds the minimum +3 Da requirement for small-molecule SIL-IS while avoiding the higher synthetic cost and lead times associated with 13C6-labeled empagliflozin . This positions Empagliflozin-d4 as the economically rational choice for laboratories that require robust isotopic separation but must optimize procurement budgets for routine or high-volume analysis.

Application
Selection Property
Validation Focus
Bioanalytical method validation for PK research
Precision across wide dynamic range
Matrix effect and recovery review
High-throughput multi-analyte bioanalysis
Rapid UPLC-MS/MS compatibility
Run time and sample throughput review
Cross-species PK method transfer
Validated in rat and human plasma research matrices
Matrix robustness and reproducibility
Cost-balanced ISTD selection
+4 Da mass shift with stable deuterium labeling
Isotopic purity and procurement feasibility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
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